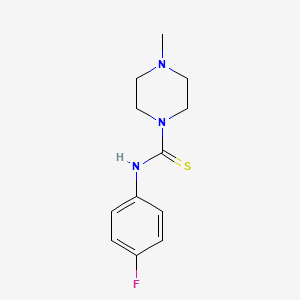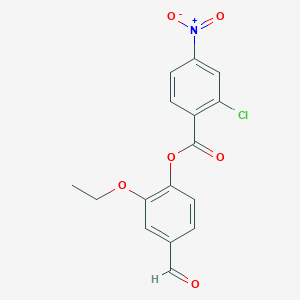![molecular formula C12H17N3O2 B5887702 N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as DMBCI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMBCI is a pyridinecarboximidamide derivative that has been synthesized using various methods.
Wirkmechanismus
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide exerts its therapeutic effects through various mechanisms of action. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to modulate signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway. Additionally, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit cancer cell growth and induce apoptosis, reduce inflammation, and modulate signaling pathways involved in cancer cell growth and survival. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative disorders. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has several advantages for lab experiments. This compound has high purity and stability, making it easy to handle and store. This compound has also been synthesized using various methods, allowing for flexibility in the experimental design. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, which may limit its translation to clinical applications.
Zukünftige Richtungen
There are several future directions for N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide research. This compound has shown promising results in preclinical studies, and further studies are needed to determine its safety and efficacy in humans. This compound may also have potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's therapeutic effects and to identify potential biomarkers for patient selection and monitoring. Overall, this compound has the potential to be a valuable therapeutic agent for various diseases, and further research is warranted.
Synthesemethoden
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been synthesized using various methods, including the reaction of 3-aminopyridine with 3,3-dimethylbutanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 3-pyridinecarboxaldehyde with 3,3-dimethylbutanoyl chloride, followed by the reaction with hydroxylamine hydrochloride. These methods have resulted in the successful synthesis of this compound with high yields and purity.
Wissenschaftliche Forschungsanwendungen
N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. This compound has also been studied for its neuroprotective effects and potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)7-10(16)17-15-11(13)9-5-4-6-14-8-9/h4-6,8H,7H2,1-3H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOURMOJARBUSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)ON=C(C1=CN=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)O/N=C(/C1=CN=CC=C1)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,3-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5887626.png)
![{[7-(3-bromobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B5887633.png)

![4-(2-chlorobenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5887665.png)


![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B5887680.png)

![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)



methylene diacetate](/img/structure/B5887748.png)